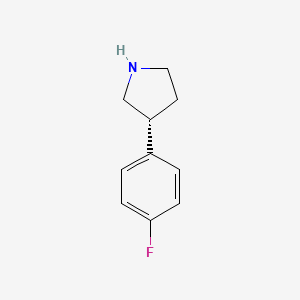

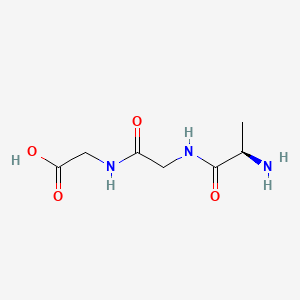

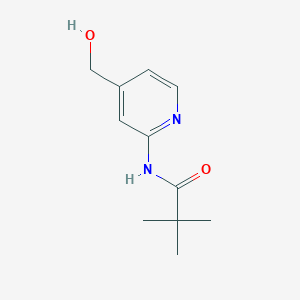

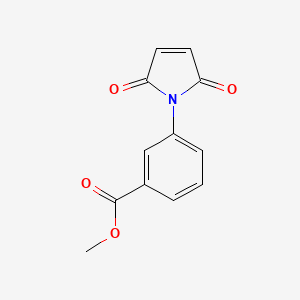

![molecular formula C16H16O4 B1332779 7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one CAS No. 307549-57-1](/img/structure/B1332779.png)

7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one" is a derivative of chromenone, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring. Chromenones are known for their diverse biological activities and are of interest in medicinal chemistry. The compound appears to be a modified chromenone with additional functional groups that may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of chromenone derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of related compounds such as 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives has been achieved for biological screening purposes . Similarly, a novel method for synthesizing a cyclopropa[c]chromene derivative was developed, which involved cyclopropanation of methyl coumarin-3-carboxylate, yielding the title compound with the use of dimethylsulfoxonium methylide . These methods may provide insights into the synthesis of the compound , although the specific details would differ due to the unique substituents present in "7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one".

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often characterized using spectroscopic methods such as NMR. For instance, the stereostructures of cis-fused methyl and phenyl octa(hexa)hydrocyclopenta[d][1,3]oxazines and benzoxazines were studied using 1H, 13C, and 15N NMR spectroscopy . These studies provide valuable information on the conformation and stereochemistry of the compounds, which is crucial for understanding their chemical reactivity and biological activity. The molecular structure of "7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one" would likely be studied using similar techniques to determine its conformation and electronic properties.

Chemical Reactions Analysis

Chromenone derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The reactivity of such compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as steric factors. For example, the enantiomerically pure compound studied in paper adopts a semi-folded conformation, which may affect its reactivity. The specific chemical reactions that "7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one" can undergo would depend on its molecular structure, which could be elucidated from NMR studies and theoretical calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromenone derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be influenced by the compound's molecular structure and the nature of its substituents. For example, the conformational analysis of cis-fused methyl octa(hexa)hydrocyclopenta[d][1,3]oxazines and benzoxazines using DFT methods provided insights into their preferred conformations and how these might affect their physical properties . The physical and chemical properties of "7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one" would need to be determined experimentally, and could be predicted based on the properties of similar compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Photooxygenation and Angular Furocoumarin Derivatives : Synthesis of angular furocoumarin derivatives through Williamson reaction and their photooxygenation in the presence of tetraphenylporphine has been explored. This process leads to the formation of photo-cleaved products such as o-benzoylhydroxy derivatives, demonstrating a method for generating complex chemical structures (El-Gogary, Hashem, & Khodeir, 2015).

Esterifications of Oxime-Esters : Research on the esterifications of 9-(hydroxyimino)-4-methyl-8,9-dihydrofuro[2,3-h]chromen-2-one with acid chlorides under various conditions led to the formation of oxime-esters and other unexpected products, showcasing the compound's reactivity and potential for creating diverse derivatives (Sun, Wang, & Xia, 2008).

Advanced Synthetic Strategies : Review of synthetic strategies for chromones annulated with oxygen-containing heterocycles highlights the biological activity of naturally occurring and modified synthetic fused hetarenochromones, indicating the potential for medical and scientific applications (Shokol, Gorbulenko, & Khilya, 2019).

Structural Characterization : Studies on the crystal structure of mixed crystals of imperatorin and phellopterin, which include C--H…O, C--H…π and π-π interactions, contribute to the understanding of molecular interactions and crystallography (Cox et al., 2003).

Design and Synthesis of Thiazolidin-4-ones : Research on thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid explores the synthesis of new compounds and their structure elucidation, opening avenues for the creation of novel molecules with potential biological activities (Čačić et al., 2009).

Antagonists for Metabotropic Glutamate Receptors : Synthesis of 7-(hydroxyimino)cyclopropa[b]chromen-la-carboxylates as antagonists for metabotropic glutamate receptor mGluR1 shows the compound's relevance in neuropharmacology and drug design (Annoura et al., 1996).

Synthesis of Chromones and Biological Screening : Research involving the synthesis of 7-Hydroxy-4-Methyl-2H-Chromen-2-One derivatives and their biological screening for cytotoxic and bactericidal activity demonstrates the compound's potential in pharmaceutical applications (Khan et al., 2003).

Mannich Bases Synthesis and Biological Activity : The synthesis of Mannich bases containing dialkylaminomethyl group in 2,3-di-hydrocyclopenta[c]chromen-4-ones and their effects on the central and peripheral nervous system suggest potential applications in neuroscience and pharmacology (Garazd et al., 2003).

Eigenschaften

IUPAC Name |

7-methyl-9-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-9-6-13(19-8-10(2)17)15-11-4-3-5-12(11)16(18)20-14(15)7-9/h6-7H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBYWMIJGJHPFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365561 |

Source

|

| Record name | 7-METHYL-9-(2-OXOPROPOXY)-2,3-DIHYDROCYCLOPENTA[C]CHROMEN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one | |

CAS RN |

307549-57-1 |

Source

|

| Record name | 7-METHYL-9-(2-OXOPROPOXY)-2,3-DIHYDROCYCLOPENTA[C]CHROMEN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

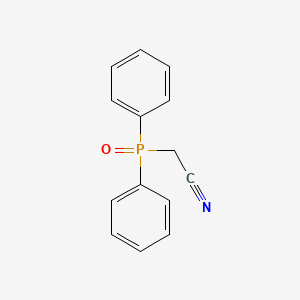

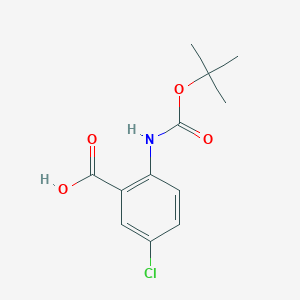

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)